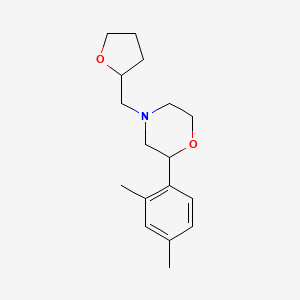
2-(2,4-Dimethylphenyl)-4-(oxolan-2-ylmethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dimethylphenyl)-4-(oxolan-2-ylmethyl)morpholine, commonly known as DMOM, is a synthetic compound that belongs to the morpholine class of chemicals. It is a white crystalline powder that is soluble in water and has a molecular weight of 299.42 g/mol. DMOM has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of DMOM is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and replication. DMOM has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. DMOM has also been found to inhibit the activity of the proteasome, a protein complex that is responsible for the degradation of damaged or misfolded proteins. Furthermore, DMOM has been shown to induce the expression of heat shock proteins, which are involved in the cellular stress response.
Biochemical and Physiological Effects:
DMOM has been shown to have various biochemical and physiological effects on cells and organisms. It has been found to induce apoptosis in cancer cells, inhibit the replication of viruses, and modulate the expression of various genes involved in cell growth and differentiation. DMOM has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
実験室実験の利点と制限
DMOM has several advantages for use in laboratory experiments. It is a stable and easily synthesized compound that can be purified to high levels of purity using standard techniques. DMOM has also been shown to have low toxicity and is well-tolerated by cells and organisms. However, DMOM has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Furthermore, DMOM has not been extensively studied in vivo, and its potential side effects and toxicity in animals and humans are not well-known.
将来の方向性
There are several future directions for the study of DMOM. One potential direction is the further characterization of its mechanism of action and its interactions with various cellular targets. Another potential direction is the development of more potent and selective analogs of DMOM for use in therapeutic applications. Furthermore, the potential applications of DMOM in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrant further investigation. Overall, the study of DMOM has the potential to lead to the development of new and effective therapies for a variety of diseases.
合成法
DMOM can be synthesized using a multi-step process that involves the reaction of 2,4-dimethylbenzaldehyde with morpholine in the presence of a catalyst, followed by the addition of oxolane-2-methanol. The final product is obtained by purification through recrystallization. The purity of DMOM can be determined using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).
科学的研究の応用
DMOM has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit antitumor, antiviral, and antibacterial properties. DMOM has also been found to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Furthermore, DMOM has been shown to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV). DMOM has also been studied for its potential applications in the treatment of Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(2,4-dimethylphenyl)-4-(oxolan-2-ylmethyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-13-5-6-16(14(2)10-13)17-12-18(7-9-20-17)11-15-4-3-8-19-15/h5-6,10,15,17H,3-4,7-9,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJUIYIUYQFXCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CN(CCO2)CC3CCCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7630091.png)
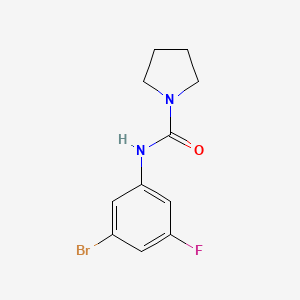
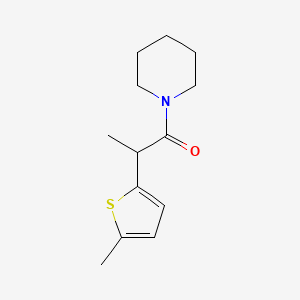
![2-[(4-fluoro-2,3-dihydro-1H-inden-1-yl)sulfanyl]-4,5-dihydro-1,3-thiazole](/img/structure/B7630109.png)

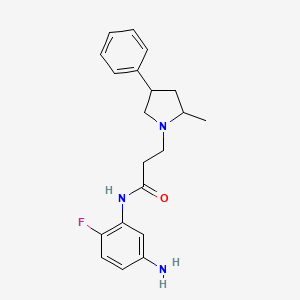
![N-(3-fluorophenyl)-3-azatricyclo[4.2.1.02,5]nonane-3-carboxamide](/img/structure/B7630128.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-2,2-dimethylthiomorpholine-4-carboxamide](/img/structure/B7630139.png)
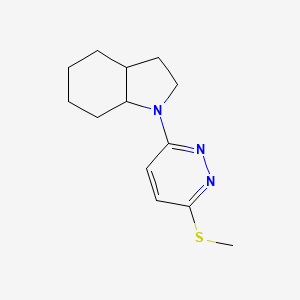
![3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl-(1-methylpiperidin-2-yl)methanone](/img/structure/B7630155.png)

![N-[1-benzofuran-2-yl(cyclopropyl)methyl]-2-oxa-7-azaspiro[4.4]nonane-7-carboxamide](/img/structure/B7630178.png)
![N-[2-(3-amino-1,2,4-oxadiazol-5-yl)ethyl]-2,2,3,3-tetramethylcyclopropane-1-carboxamide](/img/structure/B7630180.png)
![1-[1-(1-Methylpyrazol-4-yl)ethyl]-3-[2-(4-prop-2-ynoxyphenyl)ethyl]urea](/img/structure/B7630192.png)
